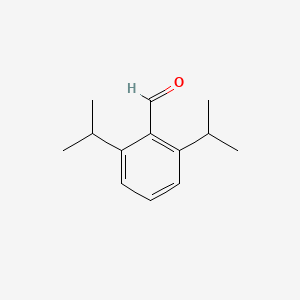

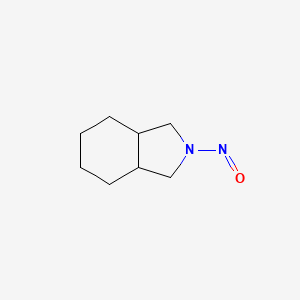

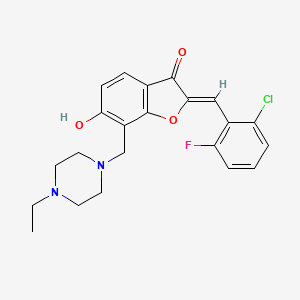

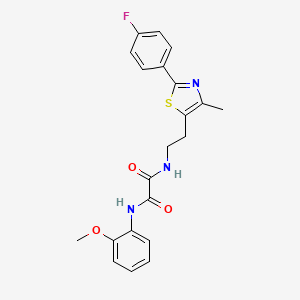

2-Nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole is a nitroso compound . Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures: The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .

Molecular Structure Analysis

The molecular structure of nitro compounds like this compound involves a nitro group, −NO2, which is a hybrid of two equivalent resonance structures. This hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Physical And Chemical Properties Analysis

The physical and chemical properties of nitro compounds like this compound can vary. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Scientific Research Applications

Organic Synthesis and Catalysis

Nitroso compounds have been utilized in organic synthesis and catalysis, showcasing their versatility in chemical transformations. For instance, the Rh(III)-catalyzed tandem acylmethylation and nitroso transfer/cyclization of N-nitrosoanilines with sulfoxonium ylides has been developed, highlighting a novel synthesis route to 3-nitrosoindoles. This process involves C-H activation and N-N bond formation, demonstrating the potential of nitroso compounds in facilitating complex organic reactions (Wu et al., 2020).

Additionally, the Rhodium(III)-catalyzed N-nitroso-directed C-H olefination of arenes has been reported, where the N-nitroso group serves as a transformable directing group, enabling high-yield coupling under mild conditions. This method underscores the utility of nitroso compounds in creating synthetically useful architectures (Liu et al., 2013).

Photoreactive Materials

The photoprocesses of molecules with nitroso protecting groups have been explored for their potential applications in photoreactive materials. The study on the photoinduced formation of nitroso products from 2-nitrobenzyl derivatives has provided insights into the photolability of nitroso compounds, which could be leveraged for developing light-responsive materials (Bley et al., 2007).

Heterocyclic Chemistry

Nitroso compounds have been instrumental in the synthesis of heterocyclic compounds, such as indazoles and oxadiazolines. The Davis-Beirut reaction, exploiting the diverse chemistries of nitroso intermediates, has been utilized for constructing various classes of indazoles and their derivatives. This approach demonstrates the synthetic value of nitroso compounds in heterocyclic chemistry and their potential in medicinal chemistry (Zhu et al., 2019).

Properties

IUPAC Name |

2-nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-9-10-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJVCCZLXDCVHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN(CC2C1)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)

![3-Ethyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B2362595.png)

![(4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2362600.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2,6-dichlorophenyl)sulfanyl]acetate](/img/structure/B2362602.png)

![Ethyl 5,5,7,7-tetramethyl-2-[[3-(trifluoromethyl)benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2362605.png)

![3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2362607.png)